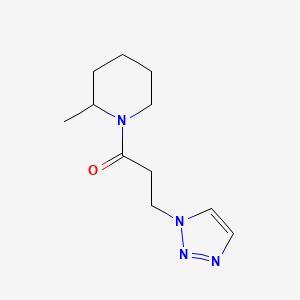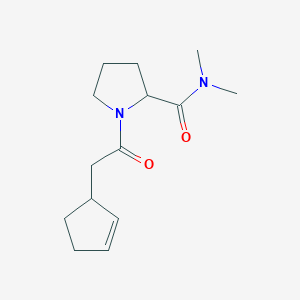
1-(2-cyclopent-2-en-1-ylacetyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclopent-2-en-1-ylacetyl)-N,N-dimethylpyrrolidine-2-carboxamide, commonly known as CPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDC is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives.
Mechanism of Action
The mechanism of action of CPDC is not fully understood; however, it has been proposed that CPDC acts as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes, including pain perception, inflammation, and immune response. CPDC has been shown to bind to the CB1 receptor, which is one of the primary receptors of the endocannabinoid system, and modulate its activity.
Biochemical and Physiological Effects:
CPDC has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes. CPDC has been shown to have a favorable safety profile and low toxicity in preclinical studies.
Advantages and Limitations for Lab Experiments
CPDC has several advantages for lab experiments, including its high purity, stability, and favorable safety profile. However, CPDC is a synthetic compound, and its synthesis method can be time-consuming and expensive. Additionally, CPDC has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
CPDC has significant potential for future research, and several directions can be explored. One direction is to study the potential use of CPDC in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the potential use of CPDC in the treatment of chronic pain and inflammation. Additionally, further research can be conducted to understand the mechanism of action of CPDC and its interaction with the endocannabinoid system.
Conclusion:
In conclusion, CPDC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of CPDC involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with cyclopentenone in the presence of a suitable reagent. CPDC has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuropharmacology. CPDC has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to modulate the activity of the endocannabinoid system. CPDC has several advantages for lab experiments, including its high purity, stability, and favorable safety profile. However, further research is needed to understand the mechanism of action of CPDC and its potential applications in various fields.
Synthesis Methods
The synthesis method of CPDC involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with cyclopentenone in the presence of a suitable reagent. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted into the final product, CPDC. The synthesis method of CPDC has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
CPDC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. CPDC has been shown to have potent analgesic, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15(2)14(18)12-8-5-9-16(12)13(17)10-11-6-3-4-7-11/h3,6,11-12H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJNGRIBNXLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

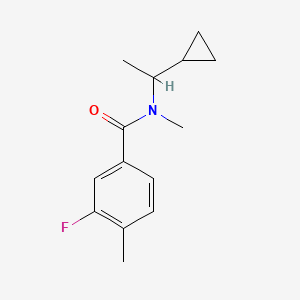
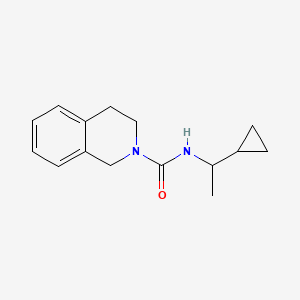
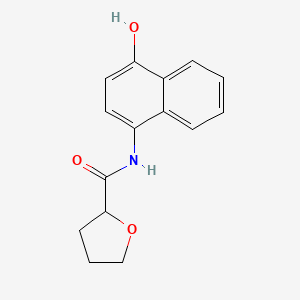
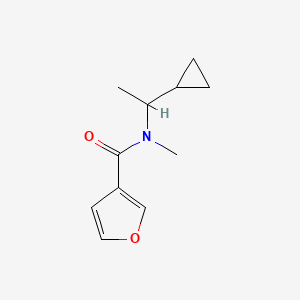

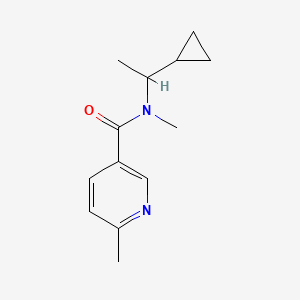
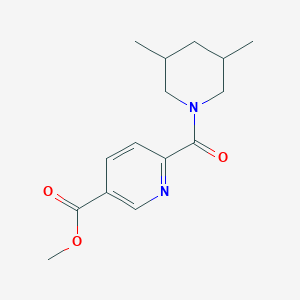
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
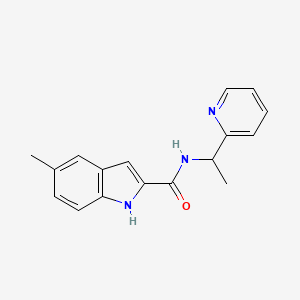

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
